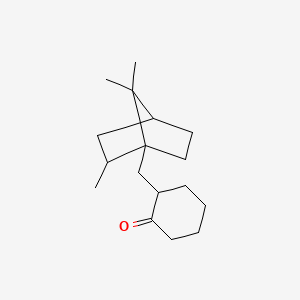

Bornyl-2-methylcyclohexanone

Description

Structural Classification and Significance in Organic Chemistry

Bornyl-2-methylcyclohexanone is classified as a bicyclic ketone. Its structure is characterized by the fusion of the rigid [2.2.1] bicyclic system of the bornyl group with the conformationally flexible 2-methylcyclohexanone (B44802) ring. The bornyl moiety is a well-known chiral scaffold derived from camphor (B46023), a natural product. msu.edu The presence of multiple stereocenters makes this compound a notable subject for stereochemical studies.

The significance of this molecular architecture in organic chemistry is multifaceted. The bornyl group often serves as a chiral auxiliary, a component used to guide the stereochemical outcome of a chemical reaction. acs.org Molecules incorporating this framework are valuable for investigating fundamental principles of asymmetric synthesis and for developing new stereoselective methodologies. acs.org Furthermore, the juxtaposition of the rigid bornyl unit and the flexible cyclohexanone (B45756) ring provides a unique model for studying conformational effects and long-range stereoelectronic interactions.

Rationale for Research Focus on this compound and Related Architectures

Research into this compound and its isomers is driven by the fundamental challenge of understanding and controlling stereochemistry in complex molecules. The precise spatial arrangement of atoms can dramatically influence a molecule's properties. For instance, studies on the related compound, 4-(2-bornyl)-2-methylcyclohexanone, have shown that different stereoisomers possess distinct odors, with some being described as "urinous" and others as "woody-camphoraceous" or odorless at low concentrations. This direct link between stereostructure and biological activity (olfaction) underscores the importance of synthesizing and characterizing stereochemically pure isomers.

The investigation of these structures allows chemists to explore:

The synthesis of molecules with multiple, well-defined stereocenters.

The relationship between a molecule's three-dimensional shape and its physical or biological properties.

The conformational dynamics of substituted cyclohexane (B81311) rings when influenced by a bulky, rigid substituent.

Overview of Key Academic Research Themes: Synthesis, Mechanistic Insights, Stereochemical Control, Advanced Characterization, and Theoretical Modeling

The study of this compound encompasses several interconnected themes that are central to modern organic chemistry.

Synthesis: The creation of this compound is a non-trivial synthetic challenge. Research in this area focuses on developing methods for forming the carbon-carbon bond between the bornyl and methylcyclohexanone fragments with control over the resulting stereochemistry. Potential strategies include the alkylation of a 2-methylcyclohexanone enolate with a bornyl electrophile, such as bornyl chloride. msu.eduquora.com The synthesis of the starting materials, such as 2-methylcyclohexanone from o-cresol (B1677501) or via the methylation of cyclohexanone, is also a relevant area of study. chemicalbook.com

Mechanistic Insights: Understanding the mechanisms of reactions involving bornyl systems is crucial. The bornyl cation is prone to Wagner-Meerwein rearrangements, leading to isomers like camphene (B42988). msu.edu Investigating the conditions that favor the desired product over these rearranged byproducts is a key mechanistic challenge. msu.edu The stereochemical outcome of the synthesis provides insight into the transition states of the reactions employed.

Stereochemical Control: With numerous stereocenters, this compound can exist as a large number of stereoisomers. A primary goal is to develop synthetic routes that produce a single, desired isomer (diastereomer and enantiomer). This involves leveraging principles of asymmetric synthesis, potentially using the inherent chirality of the bornyl starting material to influence the formation of new stereocenters. The different possible stereochemical relationships, such as the endo vs. exo attachment of the bornyl group or the cis vs. trans relationship of the substituents on the cyclohexanone ring, are of central interest.

Advanced Characterization: The unambiguous determination of the complex 3D structure of each isomer relies on sophisticated analytical techniques. High-field Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D (¹H and ¹³C) and 2D experiments (e.g., COSY, HMQC), is essential for assigning connectivity and relative stereochemistry. mdpi.com Mass spectrometry is used to confirm the molecular weight and fragmentation patterns. uni.lu

Theoretical Modeling: Computational chemistry provides powerful tools for understanding the properties of this compound isomers. acs.orgnih.gov Quantum chemical calculations can predict the relative stabilities of different conformations and stereoisomers, calculate their expected spectroscopic properties (like NMR chemical shifts), and model the reaction pathways for their formation. acs.orgnih.gov These theoretical insights complement experimental findings and help rationalize observed outcomes.

Interactive Data Table: Isomers and Properties of Bornyl-methylcyclohexanone Systems

This table summarizes key characteristics of related bornyl-cyclohexanone structures based on available data.

| Compound Name | Positional Isomer | Stereochemistry | Reported Property | Reference |

| (+)-4-(2-endo-Bornyl)-2-methylcyclohexanone | 4-Bornyl | (+), 2-endo | Weakly urinous odor | |

| (-)-4-(2-endo-Bornyl)-2-methylcyclohexanone | 4-Bornyl | (-), 2-endo | Odorless, not urinous | |

| (-)-4-(2-exo-Bornyl)-2-methylcyclohexanone | 4-Bornyl | (-), 2-exo | Odorless, not urinous |

Structure

3D Structure

Properties

CAS No. |

68036-94-2 |

|---|---|

Molecular Formula |

C17H28O |

Molecular Weight |

248.4 g/mol |

IUPAC Name |

2-[(2,7,7-trimethyl-1-bicyclo[2.2.1]heptanyl)methyl]cyclohexan-1-one |

InChI |

InChI=1S/C17H28O/c1-12-10-14-8-9-17(12,16(14,2)3)11-13-6-4-5-7-15(13)18/h12-14H,4-11H2,1-3H3 |

InChI Key |

BZMLQIXBJWHOFE-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC2CCC1(C2(C)C)CC3CCCCC3=O |

Origin of Product |

United States |

Synthetic Methodologies for Bornyl 2 Methylcyclohexanone and Analogous Systems

Strategies for Carbon-Carbon Bond Formation in Methylcyclohexanone Architectures

The formation of the substituted cyclohexanone (B45756) core is a critical first step. Methodologies for creating the necessary carbon-carbon bonds often rely on classical and modern organic reactions.

Alkylation Approaches via Enolate Chemistry

Enolate chemistry is a cornerstone of carbonyl functionalization. Enolates, formed by the deprotonation of a ketone at the α-carbon, are potent nucleophiles that can react with electrophiles like alkyl halides to form a new carbon-carbon bond. libretexts.orgpressbooks.pub

In the context of cyclohexanone, treatment with a strong base generates a cyclohexanone enolate. Subsequent reaction with a methyl halide, such as methyl iodide, introduces the methyl group at the α-position, yielding 2-methylcyclohexanone (B44802). pressbooks.pub The regioselectivity of this alkylation can be an issue in unsymmetrically substituted cyclohexanones. For instance, alkylation of 2-methylcyclohexanone can lead to a mixture of products, with substitution occurring at either the C2 (tertiary) or C6 (secondary) position. Generally, alkylation tends to favor the less sterically hindered position. pressbooks.pubopenstax.org

A powerful variation of this approach is the Stork enamine synthesis. organicchemistrytutor.comwikipedia.org Here, cyclohexanone is first reacted with a secondary amine (e.g., pyrrolidine) to form an enamine. wikipedia.orgpearson.com This enamine is also nucleophilic at the α-carbon and readily undergoes alkylation with an alkyl halide. wikipedia.orgmasterorganicchemistry.com A final hydrolysis step converts the resulting iminium salt back into the ketone, affording the α-alkylated cyclohexanone. organicchemistrytutor.com This method offers a milder alternative to direct enolate alkylation. masterorganicchemistry.com

Table 1: Comparison of Alkylation Strategies

| Feature | Enolate Alkylation | Stork Enamine Synthesis |

|---|---|---|

| Nucleophile | Enolate ion | Enamine |

| Reaction Conditions | Strong base required | Mild acid catalysis for enamine formation |

| Key Intermediates | Enolate, iminium salt (in some variations) | Enamine, iminium salt |

| Final Step | Typically, workup | Hydrolysis |

Cyclization Reactions Relevant to Substituted Cyclohexanone Rings

For constructing the cyclohexanone ring itself, intramolecular cyclization reactions are invaluable. The Dieckmann cyclization, an intramolecular Claisen condensation, is a prominent example. fiveable.melibretexts.orgpressbooks.pub This reaction transforms a 1,7-diester into a six-membered cyclic β-keto ester using a base. libretexts.orgpressbooks.pubopenstax.org

The resulting cyclic β-keto ester can then be subjected to alkylation at the α-position, followed by decarboxylation (the removal of the ester group as carbon dioxide) upon heating with acid or base, to yield a 2-substituted cyclohexanone. fiveable.melibretexts.orgpressbooks.pubopenstax.org This sequence provides a robust pathway to substituted cyclohexanone rings from acyclic precursors. libretexts.orgopenstax.org An AlCl₃·MeNO₂-mediated Dieckmann cyclization has also been reported as a useful method for creating complex 2-alkyl-1,3-dione building blocks from dicarboxylic acids and acid chlorides. organic-chemistry.org

Approaches to Incorporate the Bornyl Moiety and Related Bridged Bicyclic Systems

Attaching the sterically demanding bornyl group to the cyclohexanone framework presents its own set of synthetic challenges.

Synthetic Utility of Bornyl Esters and Derived Reagents

Bornyl esters, such as bornyl acetate (B1210297), are common, naturally occurring derivatives of borneol. These esters can be synthesized by heating borneol with an appropriate carboxylic acid. While often explored for their biological activities, bornyl esters and related borneol derivatives can also serve as precursors in synthesis. researchgate.netresearchgate.net For instance, the synthesis of various bornyl esters has been achieved using methods like DIC/DMAP or SOCl₂. researchgate.netresearchgate.net Medium and long-chain fatty acid isobornyl esters, which have applications as "green" solvents and plasticizers, can be synthesized from camphene (B42988) and the corresponding fatty acid. mdpi.com

Coupling Reactions Facilitating Bornyl Precursor Integration

Cross-coupling reactions, a pillar of modern organic synthesis, offer a powerful means to connect different molecular fragments. nih.gov Reactions like the Suzuki-Miyaura coupling, which typically involves the palladium-catalyzed reaction of an organoboron compound with an organic halide, are highly versatile for forming carbon-carbon bonds. nih.govuwindsor.ca

In the context of synthesizing bornyl-substituted systems, a bornyl-containing organometallic reagent could potentially be coupled with a suitably functionalized cyclohexanone precursor. For instance, a bornylboronic acid or ester could be coupled with a cyclohexenyl triflate or halide. The Ullmann coupling, another classic reaction, is also used for forming aryl-aryl or aryl-alkyl bonds and could be adapted for this purpose. mdpi.com

Advanced Stereoselective Synthesis

Controlling the three-dimensional arrangement of atoms (stereochemistry) is crucial in the synthesis of complex molecules like Bornyl-2-methylcyclohexanone, which contains multiple stereocenters.

The stereochemical outcome of reactions like the alkylation of cyclohexanone enolates is influenced by the conformational preferences of the six-membered ring. Alkylation often proceeds via an axial attack on the enolate, leading to a product with the new substituent in an axial position in the resulting chair-like transition state. ubc.ca

For achieving high levels of stereocontrol, asymmetric synthesis methods are employed. These can involve the use of chiral auxiliaries, chiral catalysts, or chiral starting materials. For example, asymmetric conjugate addition to chiral 2-substituted-2-cyclohexen-1-ones can produce 3-substituted cyclohexanone derivatives with high stereoselectivity. acs.org Other stereoselective methods for synthesizing substituted cyclohexanones include cascade Michael-aldol reactions and silicon-assisted intramolecular cyclizations. beilstein-journals.orgthieme-connect.com Ring expansion of symmetrically substituted cyclohexanones using a chiral reagent has also been shown to be a stereoselective pathway to functionalized seven-membered rings. rsc.org Recently, a cascade Grignard addition and propargyl Claisen rearrangement has been developed for the enantio- and diastereoselective synthesis of α-allene quaternary centers in fully substituted cyclohexanones. nih.gov

Enantioselective Routes to Substituted Cyclohexanones (e.g., 2-allyl-2-methylcyclohexanone)

The creation of α-quaternary stereocenters in cyclic ketones, such as in 2-allyl-2-methylcyclohexanone, presents a significant challenge in organic synthesis. A key method for achieving this is the palladium-catalyzed enantioselective Tsuji allylation. This reaction, when applied to allyl enol carbonate substrates, has proven effective in generating these complex structures. nih.gov

A notable breakthrough was the use of the tert-butyl phosphinooxazoline (t-Bu-PHOX) ligand in combination with a palladium catalyst. nih.govbeilstein-journals.org This system facilitated the synthesis of 2-allyl-2-methylcyclohexanone with an enantiomeric excess (ee) of up to 89%, a first for this particular enantioenriched ketone. nih.gov The reaction conditions are mild and demonstrate tolerance for a variety of functional groups. nih.gov Further refinement of this process, involving the derivatization of the product to a semicarbazone followed by recrystallization and hydrolysis, can enhance the enantiomeric excess to as high as 98%. nih.govbeilstein-journals.org

The palladium-catalyzed decarboxylative allylation of allyl β-ketoesters is another powerful strategy. beilstein-journals.orgcaltech.edu For instance, treating an allyl β-ketoester with a palladium catalyst and the (S)-t-Bu-PHOX ligand can yield (–)-2-allyl-2-methylcyclohexanone in high yield and enantioselectivity (e.g., 85% yield and 88% ee). beilstein-journals.orgcaltech.edu This methodology has been instrumental in the formal total synthesis of natural products like (–)-dysidiolide. beilstein-journals.org

These enantioselective methods provide access to valuable chiral building blocks that were previously difficult to obtain, enabling the synthesis of complex molecules from simpler, achiral starting materials. d-nb.info

Applications of Bornyl-Derived Chiral Auxiliaries in Asymmetric Transformations

Chiral auxiliaries are stereogenic compounds temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. wikipedia.orgresearchgate.net Those derived from the rigid and sterically defined camphor (B46023) skeleton, a close structural relative of bornyl systems, are particularly effective. researchgate.net

One such example is the use of an oxazolidinone derived from exo,exo-2-amino-3-borneol. When N-acylimides of this auxiliary are subjected to reactions like alkylations, Diels-Alder reactions, and conjugate additions, they yield products with a high degree of asymmetric induction. rsc.org This is especially true in cases that typically exhibit poor diastereofacial selectivity. rsc.org

Similarly, N-substituted 2-exo-hydroxybornyl-10-sulfonamides have been developed as potential chiral auxiliaries. researchgate.net These can be converted to their corresponding acrylate (B77674) esters, which then serve as substrates in reactions like the Morita-Baylis-Hillman (MBH) reaction. researchgate.net For example, the reaction of these bornyl-derived acrylate esters with aldehydes in the presence of a catalyst can produce the desired MBH adducts in high yields and with notable diastereoselectivity. researchgate.net

The effectiveness of these auxiliaries stems from their ability to create a chiral environment around the reaction center, directing the approach of reagents from a specific face of the molecule. After the desired transformation, the auxiliary can typically be removed and recovered for reuse. wikipedia.org

Asymmetric Catalysis Employing Bornyl-Derived Ligands and Catalysts (e.g., Pd-catalyzed allylic substitution, photochemical reactions)

Bornyl-derived moieties have been incorporated into ligands for asymmetric catalysis, influencing the stereochemical outcome of various transformations. csic.esglobalauthorid.comresearchgate.net These ligands create a chiral environment around a metal center, which in turn directs the stereoselectivity of the catalyzed reaction.

In palladium-catalyzed allylic substitution reactions, a prominent method for forming carbon-carbon and carbon-heteroatom bonds, chiral ligands are crucial for achieving high enantioselectivity. acs.org Ligands incorporating bornyl groups have been synthesized and applied in these reactions. For instance, new N,N-ligands based on a bornyl backbone have been developed and their coordination properties and application in palladium-catalyzed allylic substitution have been explored. csic.esglobalauthorid.com Similarly, bornyl-acetamide linked N-heterocyclic carbene (NHC) proligands have been synthesized and complexed with metals like palladium for use in asymmetric catalysis. core.ac.uk

Boron-based catalysts derived from chiral ligands have also shown utility in asymmetric synthesis. nih.govnih.gov For example, catalysts prepared from VANOL and VAPOL ligands with triphenylborate are effective in the asymmetric aziridination of imines. nih.gov While not directly bornyl-derived, this illustrates the principle of using chiral ligands to create asymmetric Lewis acid catalysts.

Photochemical reactions can also be influenced by chiral templates. While specific examples of bornyl-derived ligands in photochemical reactions are less common in the provided context, the general principle of using chiral auxiliaries or catalysts to induce stereoselectivity in photochemical processes is established. msu.eduprinceton.edu For instance, the photochemistry of bornyl and isobornyl nitrites has been investigated, indicating the study of light-induced transformations within this structural family. gla.ac.ukcapes.gov.br The reactivity of triplet p-phenylbenzyl derivatives, including cleavage of the β-bond, has been studied using laser flash photolysis, demonstrating a method to investigate photochemical reaction mechanisms that could be applied to bornyl systems. nih.gov

Derivatization and Functional Group Interconversions Relevant to the Core Structure

Reduction of Ketone Functionality and Stereochemical Outcomes (e.g., borohydride (B1222165) reduction of 2-methylcyclohexanone)

The reduction of substituted cyclohexanones, such as 2-methylcyclohexanone, is a fundamental transformation that leads to the corresponding cyclohexanols. The stereochemical outcome of this reaction is highly dependent on the reducing agent, the substrate's conformation, and the reaction conditions.

When (S)-2-methylcyclohexanone is reduced with sodium borohydride (NaBH₄), the reaction is stereospecific, primarily yielding (S)-2-methylcyclohexanol. brainly.com This indicates that the hydride ion (H⁻) from the borohydride adds to the carbonyl group in a way that preserves the original stereochemistry at the adjacent carbon. brainly.com

However, the reduction of cyclic ketones often produces a mixture of diastereomeric alcohols (axial and equatorial). For 2-methylcyclohexanone, the less stable chair conformation can participate significantly in the reduction process. acs.org The ratio of the resulting cis and trans alcohols is influenced by factors like steric hindrance to the approach of the hydride reagent. cdnsciencepub.com For instance, substituents at the 2- and 6-positions can hinder axial attack, while substituents at the 2-, 4-, and 6-positions can hinder equatorial attack. cdnsciencepub.com

A systematic study of the reduction of cis- and trans-2,6-dimethylcyclohexanones with NaBH₄ and lithium aluminum hydride (LiAlH₄) revealed that the product ratios can be contrary to some literature reports, with the solvent playing a significant role. researchgate.net For example, the reduction of cis-2,6-dimethylcyclohexanone with NaBH₄ in methanol (B129727) surprisingly yields predominantly the axial alcohol. researchgate.net Computational studies have also been employed to model the facial selectivity of hydride addition, highlighting the importance of including both implicit and explicit solvent effects to accurately predict the stereochemical outcome. researchgate.net

Table 1: Stereoselectivity in the Reduction of Substituted Cyclohexanones

| Ketone | Reducing Agent | Solvent | Major Product (Alcohol) | Reference |

|---|---|---|---|---|

| (S)-2-Methylcyclohexanone | NaBH₄ | - | (S)-2-Methylcyclohexanol | brainly.com |

| cis-2,6-Dimethylcyclohexanone | NaBH₄ | Methanol | Predominantly axial alcohol | researchgate.net |

Elimination Reactions from Cyclic Alcohol Precursors and Bornyl Derivatives (e.g., dehydration of 2-methylcyclohexanol, β-elimination from bornyl chloride)

Elimination reactions of cyclic alcohols and bornyl derivatives are important for introducing unsaturation. The regiochemical and stereochemical outcomes of these reactions are dictated by the reaction mechanism (E1 or E2) and the stereochemistry of the starting material.

Dehydration of 2-Methylcyclohexanol

The acid-catalyzed dehydration of both cis- and trans-2-methylcyclohexanol (B1360119) proceeds via an E1 mechanism. labarchives.comvaia.com The reaction involves protonation of the hydroxyl group to form a good leaving group (water), which departs to generate a secondary carbocation. labarchives.com This carbocation can then lose a proton from an adjacent carbon to form an alkene. According to Zaitsev's rule, the major product is the more stable, more substituted alkene, which is 1-methylcyclohexene. labarchives.comwpmucdn.com The carbocation intermediate can also undergo a hydride shift to form a more stable tertiary carbocation, which can also lead to 1-methylcyclohexene or the less substituted methylenecyclohexane. labarchives.compearson.com

In contrast, when the elimination is carried out under basic conditions via an E2 mechanism (e.g., by converting the alcohol to a tosylate followed by treatment with a strong base like potassium tert-butoxide), the stereochemistry of the starting material plays a crucial role. vaia.compearson.com The E2 reaction requires an anti-periplanar arrangement of the leaving group and the proton being removed. iitk.ac.in

The tosylate of cis-2-methylcyclohexanol can achieve an anti-periplanar geometry that allows for elimination to form primarily the Zaitsev product, 1-methylcyclohexene . vaia.com

The tosylate of trans-2-methylcyclohexanol , however, due to conformational constraints, can only undergo elimination by removing a proton that leads to the formation of the anti-Zaitsev product, 3-methylcyclohexene . vaia.com

Table 2: Products of Elimination Reactions of 2-Methylcyclohexanol Derivatives

| Reactant | Conditions | Mechanism | Major Product | Reference |

|---|---|---|---|---|

| cis- or trans-2-Methylcyclohexanol | H₂SO₄, heat | E1 | 1-Methylcyclohexene | vaia.com |

| Tosylate of cis-2-methylcyclohexanol | KOC(CH₃)₃ | E2 | 1-Methylcyclohexene | vaia.com |

Elimination from Bornyl Derivatives

Elimination reactions in the bicyclic bornyl system are often accompanied by Wagner-Meerwein rearrangements. libretexts.org The treatment of bornyl chloride with a base leads to the formation of camphene, a rearranged alkene, along with a smaller amount of bornylene. libretexts.org The stereochemistry of these bicyclic systems dictates the feasible reaction pathways. For instance, base-catalyzed elimination from bornyl chloride is influenced by the eclipsed configuration of the two-carbon bridge that bears the chlorine atom. msu.edu

Similarly, the racemization of isobornyl chloride can proceed through several ion-pair mechanisms, including hydride shifts and methyl migrations, which compete with each other. acs.org These rearrangements highlight the complex cationic chemistry of the bornyl system. libretexts.orgmsu.edu

Mechanistic Investigations and Characterization of Reactive Intermediates

Carbocation Chemistry in Bridged Bicyclic (Bornyl-type) Systems

Bridged bicyclic systems, such as the bornyl framework, exhibit unique carbocation chemistry due to their rigid, strained structures. numberanalytics.comaakash.ac.inquora.com The formation and subsequent reactions of carbocations in these systems are central to many synthetic transformations.

Carbocation rearrangements, particularly 1,2-shifts of alkyl groups or hydrogen, are common in bornyl-type systems. libretexts.orglibretexts.org These rearrangements are driven by the formation of a more stable carbocation. For instance, the rearrangement of a secondary carbocation to a more stable tertiary carbocation is a frequent occurrence. libretexts.org In the context of the norbornyl system, which is structurally related to the bornyl framework, rearrangements such as the Wagner-Meerwein shift are well-documented. core.ac.ukacs.org These shifts can be highly concerted processes. core.ac.uk

The addition of acids to molecules containing the pinene skeleton, which can be a precursor to bornyl systems, often leads to rearranged products. libretexts.orglibretexts.org For example, the reaction of α-pinene with HCl yields bornyl chloride as a major product, a result of a carbocation rearrangement that relieves ring strain. libretexts.orglibretexts.org This transformation involves the conversion of a tertiary carbocation to a secondary one, which is typically unfavorable but is driven by the reduction of strain in the four-membered ring. libretexts.orglibretexts.org

Observable 2-norbornyl cations can undergo at least five different types of rearrangement reactions. cdnsciencepub.com The specific pathways and products are influenced by the substitution pattern on the bicyclic ring system. cdnsciencepub.com For example, the rearrangement of the 1,2-dimethylnorbornyl cation has been studied to understand the nature of these shifts. acs.org

The stability of carbocations in bridged bicyclic systems is a subject of considerable interest and has been the focus of much research. numberanalytics.comechemi.com The structure of the 2-norbornyl cation, a parent system for bornyl-type cations, has been a topic of debate, with discussions centered on whether it exists as a classical, rapidly equilibrating pair of carbocations or as a non-classical, bridged ion. echemi.comwikipedia.orgwikipedia.org In the non-classical view, the positive charge is delocalized over multiple carbon atoms, leading to enhanced stability. numberanalytics.comwikipedia.org

The stability of these carbocations is influenced by several factors, including the nature of the bridging, the presence of substituents, and solvent effects. numberanalytics.com For instance, the 2-norbornyl cation is stabilized by cation-π interactions with aromatic residues in enzymatic systems. pnas.org The rigid structure of the bornyl cation can be restrained by an enzyme's active site to prevent rearrangements to more stable tertiary carbocations. pnas.org

Theoretical calculations have been employed to understand the stability and potential energy surfaces of these cations. wikipedia.orgresearchgate.net For the 2-norbornyl cation system, the energy difference between secondary and tertiary cations has been estimated, providing insight into the driving forces for rearrangements. cdnsciencepub.com The stability of the bornyl cation itself has been a point of discussion, with some quantum mechanical calculations suggesting it may not exist as a stable intermediate in the gas phase but rather as a transition state. researchgate.net

Studies of 1,2-Shifts and Rearrangement Pathways in Bornyl and Related Cations

Reaction Mechanisms of Cyclohexanone (B45756) Derivatization

The cyclohexanone moiety of "Bornyl-2-methylcyclohexanone" is a versatile functional group that can undergo a variety of chemical transformations. The mechanisms of these reactions, particularly those involving enolates and hydride reductions, are critical for controlling the regioselectivity and stereochemistry of the products.

The alkylation of cyclohexanone derivatives proceeds through the formation of an enolate intermediate. fiveable.memasterorganicchemistry.comvaia.com Enolates are generated by the deprotonation of an α-hydrogen using a strong base. fiveable.mevaia.com For an unsymmetrical ketone like 2-methylcyclohexanone (B44802), two different enolates can be formed, leading to a mixture of products upon alkylation. openstax.orglibretexts.org

The regioselectivity of enolate formation can be controlled by the reaction conditions, leading to either the kinetic or thermodynamic enolate. fiveable.melibretexts.orgmasterorganicchemistry.com

Kinetic enolate: Formed faster and is typically the less substituted enolate. This is favored by using a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures. masterorganicchemistry.com

Thermodynamic enolate: More stable and is the more substituted enolate. Its formation is favored under conditions that allow for equilibration, such as higher temperatures and a weaker base. libretexts.orgmasterorganicchemistry.com

The alkylation of cyclohexanone enolates generally occurs via an SN2 mechanism, where the enolate acts as a nucleophile attacking an alkyl halide. fiveable.meopenstax.org Stereochemically, the alkylation of conformationally rigid cyclohexanone enolates tends to proceed via axial attack, leading to the product with the new alkyl group in the axial position. ubc.ca This preference is attributed to the transition state evolving towards a more stable chair conformation. ubc.ca

The reduction of cyclic ketones, including cyclohexanone derivatives, with metal hydrides like lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄) can produce diastereomeric alcohols. researchgate.netcdnsciencepub.com The stereochemical outcome of these reductions is governed by two main factors: "steric approach control" and "product development control". cdnsciencepub.comcdnsciencepub.com

Steric Approach Control: The hydride reagent attacks the carbonyl group from the less sterically hindered face. cdnsciencepub.com For unhindered ketones, this often means axial attack to avoid steric interactions with axial hydrogens at the C-2 and C-6 positions. cdnsciencepub.com

Product Development Control (or Product Stability Control): This factor favors the formation of the more thermodynamically stable alcohol, which is typically the one with the hydroxyl group in the equatorial position. cdnsciencepub.comwiley.com

The balance between these two factors determines the product ratio. For relatively unhindered ketones, reduction often yields the more stable equatorial alcohol as the major product. cdnsciencepub.comgatech.edu However, for sterically hindered ketones, attack from the less hindered side may lead to the less stable axial alcohol. gatech.edu The choice of reducing agent also plays a crucial role; bulkier reagents are more sensitive to steric hindrance. cdnsciencepub.com For instance, lithium tri-tert-butoxyaluminum hydride is generally more stereospecific than LiAlH₄ or NaBH₄. cdnsciencepub.com

The stereoselectivity of these reductions can be quantitatively predicted by considering the steric hindrance of substituents on the cyclohexanone ring. cdnsciencepub.comcdnsciencepub.com

| Ketone | Reducing Agent | % Axial Alcohol | % Equatorial Alcohol |

|---|---|---|---|

| Cholestan-2-one | LiAlH₄ | 37% | 52% |

| Cholestan-2-one | NaBH₄ | 16% | 71% |

| 3-Methylcyclohexanone (B152366) | NaBH₄ | 87% | 13% |

| 4-Methylcyclohexanone | LiAlH₄ | - | - |

| 4-tert-Butylcyclohexanone | LiAlH₄ | - | - |

Alcohols, which can be formed from the reduction of ketones, can undergo acid-catalyzed dehydration to form alkenes. libretexts.orgorganicchemistrytutor.com For secondary and tertiary alcohols, this reaction typically proceeds through an E1 (unimolecular elimination) mechanism. periodicchemistry.combyjus.com

The E1 mechanism involves a three-step process:

Protonation of the hydroxyl group: The alcohol acts as a base, and its hydroxyl group is protonated by a strong acid to form an alkyloxonium ion. libretexts.orgbyjus.com This converts the poor -OH leaving group into a good leaving group (water). periodicchemistry.com

Formation of a carbocation: The alkyloxonium ion departs, leaving behind a carbocation. This is the rate-determining step of the reaction. periodicchemistry.combyjus.com The stability of the carbocation is crucial, which is why E1 dehydration is common for secondary and tertiary alcohols that can form more stable carbocations. periodicchemistry.com

Deprotonation to form the alkene: A base (often a water molecule or the conjugate base of the acid catalyst) removes a proton from a carbon atom adjacent to the carbocation, forming a double bond. libretexts.org

According to Zaitsev's rule, the major product of E1 dehydration is typically the most substituted (and therefore most stable) alkene. organicchemistrytutor.comperiodicchemistry.com However, the formation of carbocation intermediates can also lead to rearrangements, such as hydride or alkyl shifts, to form a more stable carbocation before deprotonation occurs. acs.org

Stereochemical Control in Hydride Reduction Mechanisms of Cyclic Ketones

Photochemical Reaction Mechanisms in Asymmetric Synthesis (e.g., [2+2] photocycloadditions with chiral auxiliaries)

Extensive searches of scientific literature and chemical databases did not yield specific research detailing the photochemical reaction mechanisms of the compound "this compound." While the component parts of this molecule, the bornyl group and the 2-methylcyclohexanone moiety, are individually significant in the field of photochemistry and asymmetric synthesis, their combined use in a single molecule for such purposes is not documented in the available resources.

The bornyl group, a bicyclic monoterpene derivative, is frequently employed as a chiral auxiliary in asymmetric synthesis. dokumen.pubnih.gov Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. In the context of photochemistry, bornyl derivatives have been used to induce diastereoselectivity in [2+2] photocycloaddition reactions. acs.org For instance, chiral bornyl esters have been shown to influence the formation of cyclobutane (B1203170) rings with high enantiomeric excess when reacted with alkenes under photochemical conditions. acs.org The rigid, chiral structure of the bornyl group effectively shields one face of the reacting molecule, directing the approach of the reaction partner to the opposite face.

Similarly, 2-methylcyclohexanone and other cyclohexanone derivatives are common substrates in photochemical reactions. cftri.res.in These reactions can include intramolecular cyclizations and intermolecular additions. However, achieving high levels of stereocontrol in the photochemical reactions of simple cyclohexanones without the influence of a chiral auxiliary or catalyst is a significant challenge. nih.gov

A related compound, 4-(2-Bornyl)-2-methylcyclohexanone, has been synthesized and characterized, primarily in the context of olfaction studies. leffingwell.com The existence of this isomer confirms that the bornyl and 2-methylcyclohexanone moieties can be chemically linked. However, no investigations into its photochemical reactivity have been reported.

In a hypothetical scenario where this compound were to be used in an intramolecular [2+2] photocycloaddition, the bornyl group would serve as a tethered chiral auxiliary. Upon photochemical excitation of the cyclohexanone carbonyl group, the molecule could, in principle, undergo cyclization with a tethered alkene. The stereochemical outcome of such a reaction would be dictated by the conformational constraints imposed by the bornyl scaffold.

Table of Hypothetical Diastereomeric Excess in a [2+2] Photocycloaddition

The following table is a hypothetical representation of potential research findings for an intramolecular [2+2] photocycloaddition of a bornyl-tethered 2-methylcyclohexanone derivative, based on known principles of asymmetric photochemistry. It is important to note that this data is illustrative and not based on actual experimental results for "this compound."

| Entry | Solvent | Temperature (°C) | Diastereomeric Excess (de %) |

| 1 | Hexane | 25 | 75 |

| 2 | Acetonitrile | 25 | 60 |

| 3 | Hexane | 0 | 85 |

| 4 | Acetonitrile | 0 | 70 |

Stereochemical Aspects and Chiral Recognition Studies

Inherent Chirality and Stereoisomerism of Bornyl-Derived Structures

The bornyl group, a derivative of camphor (B46023), is a well-established chiral auxiliary in organic synthesis. Camphor itself is a naturally occurring terpenoid available in high enantiomeric purity. mdpi.com The rigid bicyclo[2.2.1]heptane skeleton of the bornyl moiety possesses multiple stereogenic centers, which imparts a fixed and well-defined three-dimensional orientation. msu.edu This inherent chirality is fundamental to its role in inducing stereoselectivity in chemical reactions.

Derivatives of this bicyclic system, such as bornyl chloride and isobornyl chloride, are known stereoisomers, specifically endo/exo isomers, which highlights the structural diversity inherent to these frameworks. msu.edu When such a chiral fragment is attached to another molecule, it creates a diastereomeric relationship, profoundly influencing the physical and chemical properties of the resulting compound.

Diastereoisomerism and Enantiomerism in Substituted Cyclohexanone (B45756) Derivatives

The linkage of a bornyl group to a 2-methylcyclohexanone (B44802) ring introduces additional layers of stereoisomerism. The stereochemistry of the final compound is determined by the configuration of the bornyl auxiliary and the spatial arrangement of the substituents on the cyclohexanone ring.

Substituted cyclohexanone rings are not planar and typically adopt a chair conformation to minimize steric strain. When two or more substituents are present, they can be arranged in either a cis (on the same side of the ring's plane) or trans (on opposite sides) configuration. This gives rise to diastereomers, which are stereoisomers that are not mirror images of each other.

The synthesis of highly substituted cyclohexanone skeletons is a significant area of interest in organic chemistry, as this core structure is found in many natural products. beilstein-journals.org The stereoselective synthesis of these compounds often involves cascade reactions where the stereochemical outcome (the formation of one diastereomer over another) is carefully controlled. beilstein-journals.org In the case of Bornyl-2-methylcyclohexanone, the relative orientation of the bornyl group and the methyl group on the cyclohexanone ring leads to the formation of cis and trans diastereomers. The steric bulk of the bornyl group plays a crucial role in directing the approach of reactants, often leading to a high degree of diastereoselectivity in the synthesis.

Enantiomeric excess (ee) is a critical measure of the purity of a chiral substance, indicating the degree to which one enantiomer is present in a greater amount than the other. wikipedia.org It is defined as the difference between the relative abundance of the two enantiomers. libretexts.org A completely pure single enantiomer has an ee of 100%, while a racemic mixture (a 50:50 mix of both enantiomers) has an ee of 0%. wikipedia.org

Achieving a high enantiomeric excess is a primary goal in asymmetric synthesis. wikipedia.org The use of chiral auxiliaries, such as the bornyl group derived from the "chiral pool" of naturally abundant molecules like camphor, is a common strategy to achieve this. mdpi.com For instance, in reactions involving related ketones, such as the reduction of 2-methylcyclohexanone, enantiomeric excesses of over 70% have been reported through the use of chiral reagents. researchgate.net The control of enantiomeric excess is paramount as the biological and physical properties of enantiomers can differ significantly. researchgate.net

Analysis of Cis-Trans Isomerism in Cyclohexane (B81311) Systems

Chiral Recognition and Resolution Methods

The separation and analysis of stereoisomers are essential for characterizing chiral compounds. Chiral recognition involves distinguishing between enantiomers, which have identical physical properties in an achiral environment, making their separation challenging. libretexts.org

Gas chromatography (GC) utilizing columns with chiral stationary phases (CSPs) is a powerful and widely used technique for the separation of enantiomers. wisc.edu These columns contain a chiral selector, often a cyclodextrin (B1172386) derivative, which is coated onto the stationary phase. gcms.cz Enantiomers interact diastereomerically with the chiral selector, leading to different retention times and thus enabling their separation and quantification. wisc.eduresearchgate.net

The enantioselectivity, or the ability of the column to separate the enantiomers, is expressed by the separation factor (α). A value of α greater than 1 indicates that separation is occurring. gcms.cz The performance of these columns is often temperature-dependent, with lower temperatures generally leading to better separation (higher α values). gcms.cz Research has demonstrated the successful separation of enantiomers for related compounds like 2-methylcyclohexanone and 3-methylcyclohexanone (B152366) using various cyclodextrin-based CSPs. gcms.cz

Data sourced from a study on chiral cyclodextrin capillary GC columns. gcms.cz

Induction of Chirality and Chiroptical Properties

The term "induction of chirality" refers to the transfer of stereochemical information from a chiral molecule to a new stereocenter during a reaction. The bornyl group in this compound acts as an internal chiral influence that can direct the stereochemical outcome of reactions at the cyclohexanone ring.

Chiral molecules are optically active, meaning they rotate the plane of polarized light. This property, along with others like circular dichroism, falls under the umbrella of chiroptical properties. These properties are highly sensitive to the molecule's three-dimensional structure. nih.gov Studies on complex molecules derived from (-)-bornyl acetate (B1210297) have shown they exhibit intense electronic circular dichroism (ECD) spectra and high optical rotation (OR) values. nih.govdntb.gov.ua The conformational flexibility of the molecule can significantly impact these properties, making the simulation and prediction of chiroptical behavior a complex task. nih.gov For camphor-derivative complexes, solid-state circular dichroism has been used to relate the crystal structure to the observed chiroptical properties, demonstrating how the spatial arrangement of the chiral ligands dictates the spectral output. rsc.org

Table of Compounds

Induced Optical Activity (e.g., induced Circular Dichroism in chiral environments involving bornyl derivatives)

Optical activity, the ability of a chiral substance to rotate the plane of polarized light, is a key characteristic of stereoisomers. In some cases, an achiral molecule can be induced to exhibit optical activity when placed in a chiral environment. This phenomenon, known as induced circular dichroism (i.c.d.), occurs when the chromophore of a symmetric or racemic compound is asymmetrically perturbed by a chiral medium. cdnsciencepub.com

Research has demonstrated that bornyl derivatives can act as effective chiral environments for inducing optical activity in achiral or racemic carbonyl compounds. cdnsciencepub.comrsc.org For instance, when achiral ketones are dissolved in a chiral solvent like (-)-bornyl acetate, they can display a circular dichroism signal at the wavelength corresponding to their carbonyl chromophore's n→π* transition. cdnsciencepub.comrsc.org This induction does not necessarily require hydrogen bonding between the chiral environment and the substrate molecule. cdnsciencepub.com

Table 1: Induced Circular Dichroism (i.c.d.) in Ketones Using (-)-Bornyl Acetate as a Chiral Medium Data sourced from a study on the optical activity of symmetric compounds in chiral media. cdnsciencepub.com

| Substrate (S) | Chiral Medium (C) | Substrate Concentration (M) | [θ]max* |

| Benzophenone | (-)-Bornyl acetate | 0.10 | - |

| 3-Methylcyclohexanone | (-)-Bornyl acetate | 0.45 | - |

| The original study noted that no i.c.d. was detected under the reported conditions for these specific combinations, while other chiral media did induce a signal, demonstrating the specificity of such interactions. cdnsciencepub.com |

Correlation of Absolute Configuration with Spectroscopic Signatures

The absolute configuration of a chiral molecule, which describes the precise three-dimensional arrangement of its atoms, can be correlated with its unique spectroscopic signatures. mdpi.com Chiroptical methods such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are powerful techniques used to establish this correlation and unambiguously determine the absolute stereochemistry of a molecule. mdpi.com

For complex molecules like the various isomers of this compound, each distinct stereoisomer interacts with polarized light differently, resulting in a unique spectroscopic fingerprint. Research into the isomers of 4-(2-Bornyl)-2-methylcyclohexanone has demonstrated a clear link between the absolute configuration and sensory properties, specifically odor, which is a form of chemosensory recognition. leffingwell.com

It was found that the enantiomers and diastereomers of this compound possess markedly different olfactory characteristics. For example, (+)-4-(2-endo-Bornyl)-2-methylcyclohexanone is reported to have a very weak urinous odor. leffingwell.com In contrast, its enantiomer, (-)-4-(2-endo-Bornyl)-2-methylcyclohexanone, is described as odorless and not urinous. leffingwell.com Similarly, the exo-diastereomer, (-)-4-(2-exo-Bornyl)-2-methylcyclohexanone, was also found to be odorless. leffingwell.com This demonstrates that even subtle changes in stereochemistry, such as the configuration at a single chiral center or the endo/exo relationship of the bornyl group, can lead to significant differences in how the molecule interacts with chiral biological receptors, resulting in distinct macroscopic properties. leffingwell.com These sensory distinctions are a direct consequence of the different spectroscopic and stereochemical natures of the isomers.

Table 2: Correlation of Stereoisomer Configuration with Olfactory Properties Based on research findings correlating molecular shape and chirality with odor. leffingwell.com

| Compound | Absolute Configuration Detail | Olfactory Signature |

| (+)-4-(2-endo-Bornyl)-2-methylcyclohexanone | (+)-enantiomer, endo-isomer | Very weakly urinous |

| (-)-4-(2-endo-Bornyl)-2-methylcyclohexanone | (-)-enantiomer, endo-isomer | Not urinous, odorless |

| (-)-4-(2-exo-Bornyl)-2-methylcyclohexanone | (-)-enantiomer, exo-isomer | Not urinous, odorless |

Advanced Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for determining the precise structure of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the atoms within a molecule.

¹H (proton) and ¹³C (carbon-13) NMR are fundamental one-dimensional techniques that reveal the chemical environment of each hydrogen and carbon atom, respectively. In the case of Bornyl-2-methylcyclohexanone, the ¹H NMR spectrum would display signals corresponding to the various protons in the bornyl and methylcyclohexanone moieties. The chemical shifts of these signals are indicative of their local electronic environment. For instance, protons adjacent to the carbonyl group in the cyclohexanone (B45756) ring would be deshielded and appear at a lower field (higher ppm value) compared to the protons of the methyl groups. libretexts.org Similarly, the ¹³C NMR spectrum provides a count of the unique carbon atoms and information about their hybridization and neighboring atoms. nih.gov The carbonyl carbon, for example, would exhibit a characteristic resonance in the downfield region of the spectrum (typically 190-215 ppm for ketones). libretexts.org

For a molecule with a complex and rigid bicyclic structure like this compound, one-dimensional NMR spectra can be crowded and difficult to interpret fully due to overlapping signals. researchgate.net Two-dimensional (2D) NMR techniques are indispensable for unraveling such intricate structures. ucl.ac.ukmnstate.edu

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-spin coupled to each other. mnstate.eduscribd.com Cross-peaks in a COSY spectrum of this compound would connect coupled protons, allowing for the tracing of proton-proton connectivity networks within both the bornyl and methylcyclohexanone fragments.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. slideshare.net An HSQC spectrum would definitively link each proton resonance to its corresponding carbon resonance, aiding in the assignment of the ¹³C NMR spectrum.

These 2D NMR methods are also crucial for determining the stereochemistry of the molecule. The relative stereochemistry can often be deduced from the through-space correlations observed in a Nuclear Overhauser Effect Spectroscopy (NOESY) experiment, which identifies protons that are in close spatial proximity. slideshare.net

In practical scenarios, this compound may exist as part of a complex mixture, such as in essential oil extracts or as a product of a chemical reaction yielding multiple isomers. diabloanalytical.com NMR spectroscopy, coupled with deconvolution techniques, can be used to identify and quantify the components of such mixtures. By carefully analyzing the unique NMR signals of each component, it is possible to determine their relative concentrations. Advanced processing techniques can help to separate overlapping signals and resolve the spectra of individual compounds within the mixture.

Utilization of Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Complex Molecular Structures and Stereochemistry

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. libretexts.org The IR spectrum of this compound would be dominated by a strong absorption band characteristic of the carbonyl (C=O) group of the ketone. For saturated cyclic ketones like cyclohexanone, this stretching vibration typically appears in the region of 1715 cm⁻¹. libretexts.orglibretexts.org The exact position of this band can be influenced by the ring size and any adjacent substituents. libretexts.org The spectrum would also display various C-H stretching and bending vibrations for the sp³-hybridized carbons of the bornyl and cyclohexanone rings in the regions of 2850-3000 cm⁻¹ and 1350-1470 cm⁻¹, respectively. libretexts.org The presence of the characteristic carbonyl peak and the absence of bands associated with other functional groups (like the broad O-H stretch of an alcohol) would confirm the ketone functionality. libretexts.org

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. diabloanalytical.com For this compound (C₁₇H₂₈O), high-resolution mass spectrometry would provide a very accurate mass measurement, confirming its molecular formula. uni.lu

The mass spectrum also reveals information about the molecule's structure through its fragmentation pattern. Upon ionization in the mass spectrometer, the molecule breaks apart into smaller, charged fragments. The pattern of these fragments is often unique to the compound and can be used for identification. For this compound, fragmentation would likely involve cleavage of the bond between the bornyl and methylcyclohexanone units, as well as characteristic fragmentation of the bicyclic bornyl system and the cyclohexanone ring. epa.gov

Chiroptical Spectroscopy for Conformation and Absolute Configuration

This compound is a chiral molecule, meaning it can exist as non-superimposable mirror images (enantiomers). Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for studying the stereochemical aspects of such molecules. cas.czmertenlab.de

These techniques measure the differential interaction of the molecule with left and right circularly polarized light. mertenlab.de The resulting spectra are highly sensitive to the three-dimensional arrangement of atoms, including the absolute configuration of stereocenters and the preferred conformation of the molecule in solution. nih.gov By comparing the experimentally measured chiroptical spectra with those predicted by computational methods for different possible stereoisomers, the absolute configuration of this compound can be determined. nih.gov The induced circular dichroism of the carbonyl n-π* transition can be particularly informative. cdnsciencepub.com

Circular Dichroism (CD) Spectroscopy for Chiral Molecules

Circular Dichroism (CD) spectroscopy is an absorption spectroscopy method that measures the difference in absorbance of left and right circularly polarized light by a chiral molecule. upenn.eduscribd.com This differential absorption, plotted as a function of wavelength, results in a CD spectrum, which is characterized by positive or negative peaks, known as Cotton effects. pg.edu.plmgcub.ac.in The sign and magnitude of these Cotton effects are highly sensitive to the stereochemical environment of the chromophore within the molecule. pg.edu.pl

For ketones like this compound, the carbonyl group (C=O) acts as a chromophore. The electronic transitions of the carbonyl group, particularly the n → π* transition which occurs around 280-300 nm, are sensitive to the asymmetric environment and give rise to distinct Cotton effects in the CD spectrum. pg.edu.pl The analysis of these effects is a cornerstone for assigning the absolute configuration of cyclic ketones.

A fundamental tool for interpreting the CD spectra of cyclohexanone derivatives is the Octant Rule . mdpi.com This empirical rule divides the space around the carbonyl chromophore into eight octants, three planes of symmetry (two nodal planes of the n and π* orbitals and one plane through the C=O bond). The contribution of a substituent to the sign of the Cotton effect depends on which octant it occupies. Substituents lying in a "positive" octant make a positive contribution, while those in a "negative" octant contribute negatively. scribd.com Axial substituents generally exert a more significant influence on the Cotton effect than equatorial ones. scribd.com

Table 1: Key Concepts in Circular Dichroism (CD) Spectroscopy

| Term | Description | Relevance to this compound |

|---|---|---|

| Chromophore | The part of a molecule responsible for light absorption. | The carbonyl (C=O) group of the cyclohexanone ring. |

| Chirality | The property of a molecule that is non-superimposable on its mirror image. | The presence of multiple stereocenters in both the bornyl and methylcyclohexanone moieties. |

| Circularly Polarized Light | Light in which the electric field vector rotates in a circular motion as the wave propagates. | The differential absorption of left and right circularly polarized light is measured. upenn.edu |

| Cotton Effect | The characteristic signal in a CD spectrum, which can be positive or negative. mgcub.ac.in | The sign and magnitude of the Cotton effect are determined by the stereochemistry around the carbonyl group. |

| Octant Rule | An empirical rule used to predict the sign of the Cotton effect for cyclic ketones based on substituent positions. mdpi.com | Allows for the prediction of the CD spectrum based on the conformation of the bornyl and methyl substituents. |

Optical Rotatory Dispersion (ORD) Studies

Optical Rotatory Dispersion (ORD) is a chiroptical technique that measures the change in the angle of rotation of plane-polarized light as a function of the wavelength. pg.edu.pl Similar to CD, ORD is highly sensitive to the stereochemistry of a molecule. An ORD curve can be either a plain curve, showing a gradual change in rotation with wavelength, or an anomalous curve that exhibits peaks and troughs. ull.es

The anomalous ORD curves, which are observed in the wavelength region of a chromophore's absorption, are known as Cotton effect curves. mgcub.ac.in A positive Cotton effect in ORD is characterized by a peak at a longer wavelength and a trough at a shorter wavelength, while a negative Cotton effect shows the opposite pattern. mgcub.ac.in There is a direct mathematical relationship, known as the Kronig-Kramers transforms, between CD and ORD spectra; a positive CD peak corresponds to a positive Cotton effect in ORD, and a negative CD peak corresponds to a negative Cotton effect. pg.edu.pl

For ketones such as this compound, the n → π* transition of the carbonyl group gives rise to a distinct Cotton effect in the ORD spectrum. mdpi.com The principles of the Octant Rule are also applicable to interpreting ORD data for cyclohexanones. The position and sign of the substituents determine the sign of the Cotton effect, providing valuable information for stereochemical assignments. acs.org

Historically, ORD was a primary method for determining the absolute configuration of steroids and other natural products containing ketone functionalities. mdpi.com While CD spectroscopy is often preferred today due to its simpler spectral appearance (single peaks versus the peak-and-trough of ORD), ORD remains a valuable complementary technique. ull.es The combination of both CD and ORD provides a comprehensive chiroptical analysis. For instance, studies on halogen-substituted αβ-unsaturated ketones have utilized both ORD and CD to investigate the impact of substituents on the Cotton effects. rsc.org

For this compound, the rigid and complex bornyl substituent is expected to produce a significant Cotton effect in the ORD spectrum, making it a suitable candidate for this type of analysis. The stereochemical relationship between the bulky bornyl group, the methyl group, and the carbonyl chromophore would be reflected in the sign and amplitude of the ORD curve.

Table 2: Comparison of CD and ORD Spectroscopy

| Feature | Circular Dichroism (CD) | Optical Rotatory Dispersion (ORD) |

|---|---|---|

| Phenomenon Measured | Differential absorption of left and right circularly polarized light (ΔA or Δε). upenn.edu | Rotation of the plane of polarized light as a function of wavelength ([α] or [Φ]). pg.edu.pl |

| Spectral Appearance | Single positive or negative peaks corresponding to absorption bands. pg.edu.pl | Plain curves or anomalous curves with peaks and troughs (Cotton effects). mgcub.ac.inull.es |

| Applicability | Requires a chromophore that absorbs light in the spectral region of interest. ull.es | Can be observed both inside and outside the absorption region of a chromophore. |

| Primary Application | Elucidation of stereochemistry and secondary structure of macromolecules. | Determination of absolute configuration, particularly for chiral ketones. mdpi.com |

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental in providing a detailed understanding of the three-dimensional arrangement of atoms in a molecule and the distribution of electrons within it. For a molecule with the structural complexity of Bornyl-2-methylcyclohexanone, which combines a bicyclic terpene moiety (bornyl) with a substituted cyclic ketone (2-methylcyclohexanone), these calculations are crucial for predicting its stable conformations and electronic properties.

Density Functional Theory (DFT) Applications in Predicting Molecular Parameters

Density Functional Theory (DFT) has become a popular computational method due to its balance of accuracy and computational cost, making it well-suited for studying medium to large-sized organic molecules. DFT calculations can be employed to investigate the geometric and electronic properties of this compound. nih.gov By using a suitable functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G*, cc-pVTZ), one can optimize the molecular geometry to find the lowest energy structure. bohrium.com

Below is an illustrative table of how DFT-calculated molecular parameters for a stable conformer of this compound might be presented.

Table 1: Hypothetical DFT-Calculated Molecular Parameters for this compound (B3LYP/6-31G*)

| Parameter | Value |

|---|---|

| Total Energy (Hartree) | -735.12345 |

| Dipole Moment (Debye) | 2.85 |

| HOMO Energy (eV) | -6.45 |

| LUMO Energy (eV) | 0.89 |

| HOMO-LUMO Gap (eV) | 7.34 |

Ab Initio Methods in Conformational Analysis of Bornyl and Cyclohexanone (B45756) Moieties

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, provide a high level of theory for conformational analysis. For a flexible molecule like this compound, which has multiple stereocenters and rotatable bonds, ab initio calculations, such as Møller-Plesset perturbation theory (MP2), are invaluable. researchgate.net

The conformational landscape of the cyclohexanone ring (chair, boat, twist-boat) and the orientation of the methyl group (axial vs. equatorial) can be thoroughly explored. acs.orgresearchgate.net Similarly, the potential for different orientations of the bornyl group relative to the cyclohexanone ring can be investigated. By performing a potential energy surface scan, researchers can identify various stable conformers and the transition states that connect them. The relative energies of these conformers can then be calculated to determine their populations at a given temperature.

Simulation and Prediction of Spectroscopic Properties

Computational methods are powerful tools for predicting various types of spectra, which can then be compared with experimental data to confirm the structure and stereochemistry of a molecule.

Theoretical Prediction of NMR, IR, and UV-Vis Spectra

The prediction of Nuclear Magnetic Resonance (NMR) spectra is a key application of computational chemistry. Using methods like the Gauge-Including Atomic Orbital (GIAO) approach, typically with DFT, it is possible to calculate the ¹H and ¹³C chemical shifts of this compound. mdpi.comamerican-ajiras.comresearchgate.netresearchgate.net These theoretical predictions are highly valuable for assigning the complex NMR spectra of such molecules, especially for the quaternary carbons and the protons in the sterically crowded regions of the bornyl group. researchgate.net

Similarly, computational methods can predict the vibrational frequencies and intensities of the Infrared (IR) spectrum. This allows for the assignment of specific peaks to the vibrational modes of the molecule, such as the characteristic C=O stretch of the cyclohexanone ring and the various C-H bending and stretching modes.

Time-dependent DFT (TD-DFT) is the method of choice for predicting electronic transitions, which are observed in UV-Vis spectroscopy. nih.gov For this compound, TD-DFT calculations can predict the wavelength of maximum absorption (λmax) associated with the n → π* transition of the carbonyl group.

An example of a data table for predicted vs. experimental NMR shifts is shown below.

Table 2: Illustrative Comparison of Predicted and Experimental ¹³C NMR Chemical Shifts (ppm) for Selected Carbons in this compound

| Carbon Atom | Predicted δ (ppm) | Hypothetical Experimental δ (ppm) | Difference (ppm) |

|---|---|---|---|

| C=O | 210.5 | 211.2 | -0.7 |

| C(CH₃) | 15.8 | 16.1 | -0.3 |

| Bornyl C1 | 47.2 | 47.5 | -0.3 |

| Bornyl C7 (gem-dimethyl) | 19.5 | 19.9 | -0.4 |

Computational Modeling of Chiroptical Spectra

Given the chiral nature of this compound, arising from the bornyl moiety, the prediction of chiroptical spectra such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) is particularly important for determining its absolute configuration. Computational modeling can simulate these spectra, which are sensitive to the three-dimensional arrangement of the molecule. frontiersin.orgnih.govacs.org

By comparing the computationally predicted ECD or VCD spectrum with the experimentally measured one, the absolute configuration of a chiral molecule can be unambiguously assigned. acs.org This involves calculating the rotational strength of the electronic or vibrational transitions, respectively. For camphor (B46023) and its derivatives, computational approaches have been successfully used to simulate their chiroptical spectra. frontiersin.org

Mechanistic Insights from Computational Studies

Computational chemistry offers a powerful lens through which to view the mechanisms of chemical reactions. For this compound, theoretical studies can provide insights into its potential reactions and the factors governing its reactivity. For example, computational modeling can be used to study the mechanism of reactions involving the enolate of the cyclohexanone ring or carbocation rearrangements within the bornyl framework. nih.govescholarship.org

By mapping the potential energy surface of a reaction, chemists can identify the transition states, intermediates, and products. The calculated activation energies can explain the kinetics of the reaction and the relative energies of the products can explain the thermodynamic outcome. Such studies are crucial for understanding and predicting the chemical behavior of complex molecules like this compound under various reaction conditions. acs.orgcore.ac.uk

Elucidation of Reaction Pathways and Transition States (e.g., carbocation rearrangements, photocycloadditions)

The study of reaction pathways for compounds related to this compound often involves complex molecular rearrangements. nih.gov Carbocation rearrangements, a hallmark of terpene chemistry, are a prime example where computational studies have provided significant clarity. nih.gov For instance, modern computational methods like Density Functional Theory (DFT) and Born-Oppenheimer molecular dynamics (BOMD) simulations have been employed to unravel the mechanisms of carbocation isomerizations, such as the transformation of the 2-norbornyl cation. nih.gov These studies have revealed unexpected dynamic behaviors and complex potential energy surfaces, which are crucial for understanding how nature achieves specific chemical transformations. nih.gov

In the realm of photochemical reactions, theoretical studies have been vital for understanding [2+2] photocycloadditions. tum.de For instance, theoretical investigations into the enantioselective intramolecular [2+2] photocycloaddition of related compounds have highlighted the importance of factors like the heavy-atom effect on intersystem crossing, which can influence reaction outcomes and enantioselectivity. tum.de Computational models can help rationalize and predict the stereochemical outcomes of such reactions. nih.gov

Energetics and Kinetics of Complex Organic Reactions

Quantum chemical calculations are essential for determining the energetic and kinetic parameters of complex reactions. acs.org Various computational methods, such as B3LYP, MP2, and PBE, have been used to study the thermochemistry and kinetics of reactions like carbocation ring contractions. acs.orgresearchgate.net While some methods may predict incorrect mechanisms or kinetic parameters, others, like the PBE method, have shown reasonable agreement with higher-level QCISD(T) methods for certain reaction profiles. acs.org

The rates of reactions, such as the alkaline hydrolysis of bornyl acetate (B1210297), a related compound, have been measured and analyzed to understand conformational effects on reactivity. rsc.org The energy of activation for such reactions can be determined, providing insight into the transition state's stability. For example, the hydrolysis of isobornyl acetate has a higher activation energy compared to bornyl acetate, indicating a more hindered transition state. rsc.org

Table 1: Activation Energies for the Alkaline Hydrolysis of Related Acetates

| Compound | Activation Energy (kcal/mol) |

|---|---|

| Bornyl acetate | Not specified, but lower than isobornyl acetate |

| Isobornyl acetate | 15.3 |

Data sourced from a study on the hydrolysis of various cyclohexyl acetates. rsc.org

Stereoselectivity Predictions and Conformational Preferences

Predicting the stereochemical outcome of a reaction is a significant application of computational chemistry. rsc.org For reactions involving chiral molecules like this compound, understanding the factors that control stereoselectivity is paramount. Computational models can analyze various possible transition states and determine the lowest-energy pathway, thereby predicting the major product. nih.gov

Conformational preferences play a crucial role in determining stereoselectivity. lumenlearning.com The spatial arrangement of substituents influences through-space interactions, which in turn affects the stability of different isomers and their transition states. lumenlearning.com For substituted cyclohexanes, the preference for a substituent to occupy an equatorial position over an axial one is quantified by the A-value, which corresponds to the Gibbs free energy difference. lumenlearning.com

Conformational Analysis and Development of Stereochemical Models

Conformational analysis is the study of the energetics of different spatial arrangements of a molecule (rotamers). lumenlearning.com This analysis is fundamental to understanding the stability and reactivity of cyclic compounds like this compound. lumenlearning.com

The cyclohexane (B81311) ring in this compound can exist in different conformations, and the substituents can be in either axial or equatorial positions. leffingwell.com The relative stability of these conformations is determined by steric interactions. libretexts.org For a methyl group on a cyclohexane ring, the equatorial position is generally favored due to minimized 1,3-diaxial interactions. libretexts.org The presence of the bulky bornyl group significantly influences the conformational equilibrium.

Stereochemical models are developed based on conformational analysis to predict the outcome of stereoselective reactions. mdpi.com These models consider the steric and electronic properties of the reactants and transition states. For example, in additions to carbonyl groups, models like the Felkin-Anh and Cram chelation models are often used to rationalize the observed stereoselectivity. nih.gov However, for some reactions, such as those involving allylmagnesium reagents, these standard models may not apply, and a deeper understanding of the reaction mechanism through computational studies is necessary. nih.gov

Table 2: Conformational Energy (A-values) of Common Substituents on a Cyclohexane Ring

| Substituent | A-value (kcal/mol) |

|---|---|

| -CH₃ | 1.74 |

| -CH₂CH₃ | 1.75 |

| -CH(CH₃)₂ | 2.15 |

| -C(CH₃)₃ | ~5.0 |

A-values represent the energy difference between the axial and equatorial conformations.

The interplay between the methyl and bornyl groups on the cyclohexanone ring leads to a complex conformational landscape with multiple possible stereoisomers (e.g., erythro and threo forms), each with distinct conformational preferences. leffingwell.com Computational studies are essential to unravel these complexities and build accurate stereochemical models. mdpi.com

Conclusion and Future Research Directions

Summary of Current Academic Understanding Derived from Analogous Chemical Systems

The chemical compound Bornyl-2-methylcyclohexanone, while not extensively documented in dedicated scholarly literature, can be understood within the broader context of well-established principles in organic synthesis, particularly through the lens of chiral auxiliaries and the synthesis of substituted cyclic ketones. The bornyl group, a bicyclic monoterpene derivative, is a recognized chiral auxiliary, a molecule temporarily incorporated into a synthetic pathway to induce stereoselectivity. wikipedia.org Chiral auxiliaries are fundamental tools in asymmetric synthesis, enabling chemists to control the three-dimensional arrangement of atoms in a target molecule, which is crucial for applications in pharmaceuticals and materials science. wikipedia.orgnumberanalytics.com

The synthesis of substituted cyclohexanones is a mature field of study, with numerous methods developed for their construction. These methods range from classical enolate alkylation to more modern catalytic approaches. nih.gov In the context of this compound, the bornyl moiety would likely serve to direct the stereoselective introduction of the methyl group at the C-2 position of the cyclohexanone (B45756) ring. The rigid and sterically demanding nature of the bornyl group can effectively shield one face of a reactive intermediate, such as an enolate, forcing an incoming electrophile (in this case, a methylating agent) to approach from the less hindered face. This principle of diastereoselective synthesis is a cornerstone of modern organic chemistry. osi.lv

Furthermore, the study of analogous systems, such as other terpene-derived chiral auxiliaries and their application in asymmetric transformations, provides a framework for predicting the behavior of this compound. frontiersin.org For instance, research on the use of bornyl-containing ligands in catalytic processes suggests the potential for such structures to induce high levels of enantioselectivity. rsc.org Therefore, while direct research on this compound is sparse, its chemical behavior and potential utility can be inferred from the extensive body of knowledge surrounding chiral auxiliaries, asymmetric synthesis, and the chemistry of substituted cyclohexanones.

Identification of Research Gaps and Challenges in the Study of this compound

The primary and most significant research gap concerning this compound is the lack of dedicated scientific investigation into its synthesis, characterization, and potential applications. A thorough literature search reveals a scarcity of studies focusing specifically on this compound, indicating that its properties and potential remain largely unexplored.

Key challenges in the study of this compound would include:

Stereoselective Synthesis: While the principles of using chiral auxiliaries are well-understood, achieving high diastereoselectivity in the synthesis of a sterically congested molecule like this compound can be challenging. The creation of two adjacent stereocenters (at the point of attachment of the bornyl group and at the C-2 position of the cyclohexanone ring) can lead to the formation of multiple diastereomers, necessitating careful optimization of reaction conditions to favor the desired isomer. The subsequent separation of these diastereomers could also prove difficult. wikipedia.orgthieme-connect.com

Complex Spectroscopic Analysis: The structural complexity and the presence of multiple stereoisomers would make the spectroscopic characterization of this compound non-trivial. Assigning the specific stereochemistry of each isomer would require advanced techniques. For instance, while standard NMR spectroscopy can confirm the connectivity of the atoms, determining the relative and absolute stereochemistry would likely necessitate the use of more sophisticated methods like Nuclear Overhauser Effect (NOE) spectroscopy, as well as comparison with computational models. nih.govacs.org

Limited Commercial Availability: The lack of established synthetic routes and demand has resulted in the compound not being readily available from commercial suppliers, posing a practical barrier to researchers wishing to investigate its properties and applications.

Undefined Application Space: Without foundational research, the potential applications of this compound remain purely speculative. Identifying and developing practical uses for the compound would require significant exploratory research.

Prospective Research Avenues: Novel Synthetic Routes, Exploration of Catalytic Applications, and Advanced Spectroscopic/Computational Characterization of the Compound

The identified research gaps and challenges directly point toward several promising avenues for future research on this compound.